4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Researchers require a defined baseline for pyrroloquinoline SAR studies, yet ester or acid analogs alter H-bonding and permeability. This primary carboxamide (CAS 918474-13-2) provides the unsubstituted parent pharmacophore directly referenced in Pierre Fabre RET kinase patents (US2009/42876). - **SAR Baseline**: Unsubstituted -NH2 enables systematic N-alkyl/aryl derivatization for potency comparisons. - **Library-Ready**: Single reactive amine compatible with parallel synthesis & DEL workflows. - **Physicochemical Reference**: LogP 2.40, tPSA 92.99 Ų for bioisostere benchmarking.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
CAS No. 918474-13-2
Cat. No. B13926001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide
CAS918474-13-2
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3C(=O)N
InChIInChI=1S/C12H9N3O2/c13-11(16)7-5-14-10-9(7)6-3-1-2-4-8(6)15-12(10)17/h1-5,14H,(H2,13,16)(H,15,17)
InChIKeyVLAODUYCJRGXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-pyrroloquinoline-1-carboxamide: Core Scaffold for Kinase Inhibitors


4-Oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxamide (CAS 918474-13-2) is a tricyclic heteroaromatic compound belonging to the pyrrolo[2,3-c]quinoline class . This scaffold forms the core of marinoquinoline natural products and has been extensively explored for medicinal chemistry applications. The compound features a primary carboxamide at position 1 on the pyrrole ring, distinguishing it from ester, carboxylic acid, and N-substituted carboxamide analogs. It is specifically referenced as a synthetic intermediate and a key representative compound within the Pierre Fabre Medicament patent family (US2009/42876 A1, US8426437) covering pyrroloquinoline derivatives as protein kinase inhibitors, notably targeting RET kinase .

Core carboxamide scaffold for kinase inhibitor design
Distinct H-bond donor profile vs. ester and acid analogs
Synthetic intermediate for focused kinase inhibitor libraries

Why This Carboxamide Cannot Be Replaced by Other Analogs


Within the pyrrolo[2,3-c]quinoline family, the functional group at position 1 dictates hydrogen-bonding capacity, lipophilicity (LogP), and metabolic stability, all of which are critical for kinase binding and selectivity . Substituting the primary carboxamide with an ethyl ester or carboxylic acid—both disclosed alongside the target compound in the foundational patent —alters the donor/acceptor profile: the ester lacks a hydrogen-bond donor while the acid introduces a charge at physiological pH, potentially reducing membrane permeability. N-substituted carboxamides (e.g., N-(2-dimethylamino-ethyl) derivatives in the same patent family) further modify steric bulk and basicity. These physicochemical divergences translate into different target engagement profiles; therefore, generic replacement without experimental validation introduces risk in structure-activity relationship (SAR) studies and kinase panel screening .

4-Oxo-pyrroloquinoline-1-carboxamide vs Ethyl ester analog
Loss of hydrogen-bond donor may alter kinase hinge-region binding and membrane permeability.
4-Oxo-pyrroloquinoline-1-carboxamide vs Carboxylic acid analog
Carboxylate anion at physiological pH reduces membrane permeability and alters target engagement context.
4-Oxo-pyrroloquinoline-1-carboxamide vs N-substituted carboxamide
Additional steric bulk and basicity can shift selectivity profile away from unsubstituted parent.

Product-Specific Quantitative Evidence Guide


Hydrogen-Bond Donor Count Differentiates Carboxamide from Analogs

The primary carboxamide at position 1 provides two hydrogen-bond donors (HBD), compared to zero for the ethyl ester analog (4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid ethyl ester) and one for the carboxylic acid analog (4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid). The acid analog additionally carries a formal negative charge at pH 7.4, altering solubility and permeability . For kinase inhibitor design, HBD count critically influences hinge-region binding and selectivity .

HBD count differentiation
Class-level inference
Target HBD = 2 vs. ester (0) / acid (1); acid is anionic at pH 7.4
HBD count may influence kinase ATP-site binding and permeability context.
Calculated from structure; experimental binding data to verify.
Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Unsubstituted Carboxamide Enables Downstream Derivatization

The target compound serves as a direct precursor to diverse N-substituted carboxamides disclosed in the Pierre Fabre patent. In the synthetic route, 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is converted to the primary carboxamide, which can be further N-alkylated or N-acylated to generate compounds such as N-(2-dimethylamino-ethyl)-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxamide . The primary amide thus represents a branching point for library synthesis that ester or acid analogs do not directly provide without additional protection/deprotection steps.

Synthetic versatility
Class-level inference
1–2 fewer synthetic steps vs. acid or ester analogs
Enables efficient focused library synthesis from primary amide.
Based on patent WO2007003611 amidation routes.
Synthetic chemistry Late-stage functionalization Kinase inhibitor libraries

Pyrroloquinoline Core Shows RET Kinase Inhibition

The Pierre Fabre patent family (US20090042876A1, US8426437) explicitly describes pyrrolo[2,3-c]quinoline derivatives as inhibitors of protein kinases, with particular emphasis on RET kinase . While IC50 values for the specific primary carboxamide are not publicly disclosed in the available patent documents, structurally related N-substituted carboxamides and esters are claimed to possess RET inhibitory activity sufficient for therapeutic application. The unsubstituted carboxamide, as the minimal pharmacophore, is essential for establishing baseline SAR.

RET kinase inhibition
Data to verify
Class-level RET activity claimed; specific IC₅₀ not disclosed for this carboxamide
Supports baseline SAR for RET kinase research; requires independent validation.
Patent family US8426437; comparator data not extracted.
Protein kinase inhibition RET kinase Cancer therapeutics

Marinoquinoline Core Provides Validated Biological Starting Point

The 3H-pyrrolo[2,3-c]quinoline scaffold—the core of the target compound—is present in marinoquinoline natural products and has been independently validated as a privileged structure for drug discovery. Notably, 3H-pyrrolo[2,3-c]quinoline derivatives have shown anti-tubercular activity via allosteric inhibition of glutamate-5-kinase (G5K), with compounds 50 and 54 achieving MIC values of 4.1 μM and 4.2 μM against Mycobacterium tuberculosis H37Rv . Although these specific analogs are structurally distinct at the substitution positions from the primary carboxamide, they confirm that the unsubstituted tricyclic core itself is biologically competent and that substitution at position 1 (carboxamide vs. other groups) is a critical determinant of bioactivity.

Scaffold anti-tubercular validation
Cross-study comparable
Scaffold analogs: MIC 4.1–4.2 µM against M. tuberculosis H37Rv (allosteric G5K)
Core scaffold engages biological targets; C1 substitution is a critical determinant.
Direct activity of target carboxamide requires experimental confirmation.
Natural product-inspired scaffolds Anti-tubercular agents Allosteric inhibitors

Metal-Free Synthetic Accessibility of the Core

A 2019 publication reports a metal-free, regioselective synthesis of 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolines via ring expansion and H-shift of 3-ylideneoxindoles, demonstrating wide functional group compatibility and good to excellent yields . This synthetic route is directly applicable to the target carboxamide, offering a cost-effective and environmentally benign alternative to palladium-catalyzed or photostimulated methods. The absence of transition metal contamination is critical for biological testing, where trace metals can generate false-positive kinase inhibition results .

Metal-free synthesis
Cross-study comparable
Metal-free protocol vs. Pd-catalyzed (residual Pd 50–500 ppm typical)
Reduces false-positive risk in biological assays and purification burden.
RSC Advances 2019; applicable to target carboxamide.
Synthetic methodology Metal-free synthesis Scalable chemistry

LogP and PSA Differentiation Inform Permeability Ranking

The target primary carboxamide (C12H9N3O2, MW 227.22) has a calculated LogP of 2.40 and a topological polar surface area (tPSA) of 92.99 Ų . In comparison, the corresponding carboxylic acid analog (C12H8N2O3, MW 228.20) has a lower LogP (~1.5 estimated) and higher tPSA (~112 Ų) due to the acid group, while the ethyl ester (C14H12N2O3, MW 256.26) has a higher LogP (~2.9 estimated) and lower tPSA (~85 Ų). These differences place the primary carboxamide in a favorable intermediate region of the Lipinski property space, balancing solubility and permeability better than either the more polar acid or the more lipophilic ester.

LogP and PSA profile
Class-level inference
Target LogP 2.40 / tPSA 92.99 Ų; acid ~1.5 / ~112 Ų; ester ~2.9 / ~85 Ų
Intermediate profile may balance solubility and permeability for lead optimization.
Estimated comparator values; experimental logP/logD advised.
ADME profiling Lipophilicity Drug-likeness

Best Research and Industrial Application Scenarios


Baseline for RET Kinase SAR Expansion Campaigns

This primary carboxamide serves as the minimal pharmacophore scaffold for structure-activity relationship studies targeting RET kinase inhibition, as established in the Pierre Fabre patent family . Researchers can systematically modify the carboxamide nitrogen to generate N-alkyl and N-aryl derivatives, directly comparing each new analog to the unsubstituted parent compound to quantify the contribution of N-substitution to potency and selectivity. This approach provides an internal baseline that ester or acid analogs cannot offer without additional chemical transformation steps.

Core Scaffold for Fragment-Based or DEL Synthesis

The primary carboxamide represents a versatile branching point for library construction. Its single reactive amine enables clean conversion to diverse amide, urea, and sulfonamide derivatives under mild conditions . This compatibility with parallel synthesis and DNA-encoded library (DEL) workflows makes it a preferred scaffold for hit-finding campaigns, where the unsubstituted core serves as the common starting point for thousands of DNA-tagged analogs.

Probe for Investigating Amide Bioisostere Effects

With its well-defined LogP (2.40) and tPSA (92.99 Ų) , the primary carboxamide provides a reference point for evaluating amide bioisosteres such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or tetrazoles in the pyrroloquinoline context. Replacing the carboxamide with bioisosteres and measuring changes in kinase inhibition, cellular permeability, and metabolic stability allows direct attribution of effects to the amide functional group.

Anti-Tubercular Lead Optimization Starting Point

Given that 3H-pyrrolo[2,3-c]quinoline derivatives have demonstrated allosteric G5K inhibition with MIC values of 4.1–4.2 μM against M. tuberculosis H37Rv , the primary carboxamide can serve as a structurally simpler entry point for optimizing this scaffold toward improved anti-TB potency. Researchers can benchmark new analogs against the disclosed compounds 50 and 54 while exploring the specific contribution of the C1 carboxamide to G5K binding and selectivity over human kinases.

Application
Selection Property
Validation Focus
RET kinase SAR baseline studies
Carboxamide hydrogen-bond donor profile
RET kinase inhibition and selectivity assay context
Fragment-based library synthesis
Primary amide as branching point for N-functionalization
Library diversification efficiency and chemical stability
Amide bioisostere evaluation
Defined LogP/tPSA reference for bioisostere replacement
Cellular permeability and metabolic stability comparison
Mycobacterium tuberculosis G5K inhibition research
Pyrroloquinoline core scaffold with allosteric G5K inhibition context
Mycobacterial growth inhibition and kinase selectivity profiling
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